(2-Amino-4-bromo-5-chlorophenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
(2-amino-4-bromo-5-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3,10H2 |
InChI Key |
SAFINWBZRAJNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Bromo 5 Chlorophenyl Methanol and Structural Analogs
Strategic Approaches to Aryl Halogenation
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule with multiple substituents like (2-Amino-4-bromo-5-chlorophenyl)methanol, the timing and method of halogenation are critical to achieve the correct isomer.
Aromatic halogenation typically proceeds via electrophilic aromatic substitution. wikipedia.org The reactivity and orientation of the incoming electrophile are governed by the electronic properties of the substituents already present on the ring. wikipedia.org Activating groups, such as amino and hydroxyl groups, are ortho-, para-directing, while deactivating groups, like nitro groups, are meta-directing. wikipedia.orgwikipedia.org
In the synthesis of this compound, the bromo and chloro substituents are positioned meta to each other. A common strategy involves introducing one halogen, then introducing a second group that directs the next halogen to the desired position. For instance, starting with a substituted aniline (B41778), direct halogenation can be achieved. However, controlling the regioselectivity of introducing two different halogens can be challenging and may lead to mixtures of isomers. researchgate.net
To overcome these challenges, solid catalysts like zeolites have been employed to achieve para-regioselective halogenation under milder conditions through shape-selectivity. researchgate.net Enzymatic halogenation also presents a green and highly regioselective alternative to traditional methods that often require harsh conditions. researchgate.net
Introduction of the Amino Moiety
The amino group is a key functional group in this compound and its analogs. A prevalent method for introducing an amino group is through the reduction of a nitro group. tib.eu The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, and the resulting nitro group can be readily reduced to an amine using various reagents, such as tin, iron, or zinc in the presence of an acid, or through catalytic hydrogenation. tib.eu
For example, 4-nitrobenzyl alcohol can be reduced to 4-aminobenzyl alcohol using a hydrazine (B178648) hydrate-Raney nickel system. google.com Similarly, the reduction of a nitro group on a polysubstituted ring can provide the corresponding aniline derivative. google.com
Direct C-H amination of anilines is another approach. For instance, a catalytic system using CuSO4·5H2O has been developed for the regioselective C-H azidation of anilines, which can then be reduced to the corresponding diamine. nih.gov
Formation of the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH) can be introduced onto the aromatic ring through several methods. One common approach is the reduction of a corresponding carboxylic acid or an aldehyde. For instance, if the synthetic strategy starts with a substituted benzoic acid or benzaldehyde (B42025), reduction using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can yield the benzyl (B1604629) alcohol. google.com
Another strategy involves the hydroxylation of a methyl group attached to the aromatic ring. This can be achieved through various oxidative methods. However, controlling the oxidation to stop at the alcohol stage without further oxidation to the aldehyde or carboxylic acid can be challenging. nih.gov
Metabolic processes in organisms often involve the hydroxylation of aromatic rings and alkyl side chains, catalyzed by cytochrome P450 enzymes. nih.gov These enzymatic systems can provide inspiration for developing selective chemical methods for hydroxylation. nih.govnih.gov
Convergent and Divergent Synthesis Strategies
The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related compounds. wikipedia.orgresearchgate.net This strategy is particularly useful for creating a library of structural analogs for screening purposes. wikipedia.org Starting from a key intermediate, different halogenation patterns or modifications to the amino or hydroxymethyl groups can be introduced to generate a diverse set of molecules.
Regioselective Synthesis Protocols
Achieving the correct arrangement of substituents on the aromatic ring is a major challenge in the synthesis of polysubstituted compounds. Regioselective protocols are therefore essential.
Directed Ortho-Metallation Approaches
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position. wikipedia.org
Common DMGs include amides, carbamates, and tertiary amines. wikipedia.orgorganic-chemistry.org For the synthesis of substituted aminobenzyl alcohols, a protected amino or hydroxyl group can serve as a DMG to direct the introduction of other functional groups. For example, an O-carbamate group is a very strong DMG. nih.gov This strategy allows for the precise placement of halogens or other substituents ortho to the directing group.
Controlled Electrophilic Aromatic Substitution
While electrophilic aromatic substitution can sometimes lead to mixtures of isomers, the regioselectivity can be controlled by careful choice of substrates, catalysts, and reaction conditions. researchgate.net The electronic nature of the existing substituents plays a crucial role in directing the incoming electrophile. wikipedia.org
For instance, in a molecule with both activating and deactivating groups, the position of substitution can often be predicted. wikipedia.org Furthermore, the use of bulky protecting groups or catalysts can sterically hinder certain positions, favoring substitution at less hindered sites. wikipedia.org Recent advancements have focused on developing catalysts and reaction systems that offer high regioselectivity in electrophilic aromatic substitutions, including halogenation, nitration, and acylation. researchgate.netnih.gov
Data Tables
Table 1: Key Synthetic Intermediates and Reagents
| Compound Name | Role in Synthesis |
| 4-Nitrobenzyl alcohol | Starting material for reduction to 4-aminobenzyl alcohol. google.com |
| Substituted Anilines | Precursors for halogenation and other functionalizations. nih.govfigshare.com |
| Substituted Benzoic Acids | Can be reduced to form the hydroxymethyl group. google.com |
| Organolithium Reagents | Used in directed ortho-metallation. wikipedia.orgorganic-chemistry.org |
| Lewis Acids (e.g., AlCl3, FeCl3) | Catalysts for electrophilic aromatic halogenation. masterorganicchemistry.com |
| Reducing Agents (e.g., Sn/HCl, Fe/HCl, H2/Pd) | Used for the reduction of nitro groups to amines. tib.eu |
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step construction on a single starting material. | Straightforward planning. | Often results in low overall yields for multi-step syntheses. wikipedia.org |
| Convergent Synthesis | Separate synthesis of fragments followed by coupling. | Higher overall yields, increased efficiency. wikipedia.org | Requires more complex planning and synthesis of multiple fragments. |
| Divergent Synthesis | Generation of a library of compounds from a common intermediate. | Efficient for creating molecular diversity. wikipedia.org | May not be the most direct route to a single target molecule. |
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound and its analogs hinges on several key transformations, primarily the reduction of a nitro group to an amine and the conversion of a carbonyl group (aldehyde or carboxylic acid) to a primary alcohol. Research into analogous compounds provides significant insights into optimizing these steps.
A critical step in the synthesis of many aminobenzyl alcohols is the reduction of a corresponding nitro compound. For instance, in the preparation of 4-bromo-2-aminophenol from 2-nitro-4-bromophenol, a modified Raney-Ni catalyst has been shown to be highly effective. The use of an Fe-Cr modified Raney-Ni catalyst in a methanol (B129727) solvent under normal hydrogen pressure can lead to a high conversion rate and yield, with one study reporting a 99.5% content of the desired product and an 89.8% yield, while effectively suppressing the undesirable debromination side reaction to a rate of only 0.3 mol%.
Another key transformation is the reduction of a carbonyl functional group. The reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol has been successfully achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). This reaction proceeds with good yield, typically in the range of 80-88%, after purification by recrystallization. The careful, portion-wise addition of LiAlH4 at a controlled temperature is essential for a safe and efficient reaction.
Furthermore, the oxidation of a benzyl alcohol to the corresponding aldehyde is a common related reaction. The optimization of the aerobic oxidation of 2-aminobenzyl alcohol has been studied in detail. A catalyst system comprising copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in acetonitrile (B52724) under an oxygen atmosphere has proven effective. The yield of the corresponding aldehyde can be significantly influenced by the choice of copper catalyst and other additives, with optimized conditions leading to yields as high as 88%. illinois.edu
To illustrate the impact of various reaction parameters, the following data tables, based on analogous reactions, highlight key optimization findings.
Table 1: Optimization of the Oxidation of 2-Aminobenzyl Alcohol illinois.edu
| Entry | Copper Catalyst (10 mol%) | Additive (mol%) | Time (h) | Yield (%) |
| 1 | CuBr | AIBN (30) | 12 | 42 |
| 2 | CuBr | AIBN (100) | 12 | 42 |
| 3 | CuBr | TEMPO (1), DMAP (10) | 12 | 85 |
| 4 | CuCl | TEMPO (1), DMAP (10) | 12 | 76 |
| 5 | CuI | TEMPO (1), DMAP (10) | 3 | 88 |
Reaction Conditions: 1 mmol substrate, catalyst, and additives in acetonitrile under an O2 balloon at room temperature. AIBN = Azobisisobutyronitrile, TEMPO = 2,2,6,6-tetramethylpiperidine 1-oxyl, DMAP = 4-dimethylaminopyridine.
Table 2: Reduction of 2-Amino-5-bromobenzoic Acid
| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| LiAlH4 | THF | 20 | 80-88 | nih.gov |
Reaction Conditions: Portion-wise addition of LiAlH4 to the substrate in THF, followed by stirring and workup.
Based on these analogous findings, an optimized synthesis of this compound would likely involve the reduction of a precursor such as 4-bromo-5-chloro-2-nitrobenzaldehyde (B1315965) or 4-bromo-5-chloro-2-nitrobenzoic acid. The choice of reducing agent, catalyst, solvent, and temperature would be critical in maximizing the yield and minimizing side products. For the reduction of the nitro group, a catalytic hydrogenation with a modified Raney-Ni catalyst appears promising to avoid dehalogenation. For the reduction of a carbonyl group, a powerful reducing agent like LiAlH4 would be effective, with careful control of the reaction conditions to ensure safety and selectivity.
Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Bromo 5 Chlorophenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of (2-Amino-4-bromo-5-chlorophenyl)methanol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will show two singlets, a result of the substitution pattern on the benzene (B151609) ring which leaves two isolated aromatic protons. The electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (bromine and chlorine) will influence the chemical shifts of these aromatic protons. The amino group typically exerts a shielding effect, particularly on the ortho and para positions, while the halogens have a deshielding effect.
The benzylic methylene (B1212753) protons (-CH₂OH) will appear as a singlet, and its chemical shift will be influenced by the adjacent hydroxyl group and the aromatic ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Based on the analysis of structurally similar compounds, such as 2-amino-5-bromobenzyl alcohol, the following proton environments can be predicted. orgsyn.org The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~ 7.3 - 7.5 | Singlet |
| H-6 | ~ 6.7 - 6.9 | Singlet |
| -CH ₂OH | ~ 4.5 - 4.7 | Singlet |
| -NH ₂ | ~ 4.8 - 5.2 (broad) | Singlet |
| -OH | Variable (broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the amino group (C-2) is expected to be shielded, while the carbons bonded to the halogens (C-4 and C-5) will be deshielded. The benzylic carbon (-CH₂OH) will have a characteristic chemical shift in the range of 60-65 ppm.
Predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous compounds. orgsyn.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~ 129 - 131 |
| C-2 | ~ 145 - 147 |
| C-3 | ~ 130 - 132 |
| C-4 | ~ 110 - 112 |
| C-5 | ~ 118 - 120 |
| C-6 | ~ 116 - 118 |
| -C H₂OH | ~ 62 - 64 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since the aromatic protons are singlets, no cross-peaks would be expected in the aromatic region. A COSY spectrum would, however, confirm the coupling between the hydroxyl proton and the methylene protons if the exchange rate is slow enough. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, and the methylene proton signal to the benzylic carbon signal. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the methylene protons would show correlations to the aromatic carbons C-1, C-2, and C-6, confirming the position of the hydroxymethyl group. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the amino, hydroxyl, and aromatic C-H and C-C bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -OH (Alcohol) | O-H stretch (hydrogen-bonded) | 3200 - 3500 (broad, strong) |
| -NH₂ (Amine) | N-H stretch | 3300 - 3500 (two sharp bands) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| -CH₂- (Methylene) | C-H stretch | 2850 - 2960 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| C-O (Alcohol) | C-O stretch | 1050 - 1260 |
| C-Cl | C-Cl stretch | 600 - 800 |
| C-Br | C-Br stretch | 500 - 600 |
The presence of a broad band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching of the alcohol, while the two sharp peaks in a similar region correspond to the symmetric and asymmetric N-H stretching of the primary amine. researchgate.netnih.govorgchemboulder.com The C-O stretching vibration will also be a prominent feature. orgchemboulder.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing the fragmentation pattern of its ions. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then detected, providing a fragmentation fingerprint that is characteristic of the molecule's structure.
While specific experimental data for the MS/MS fragmentation of this compound is not widely available in the reviewed literature, a theoretical fragmentation pattern can be postulated based on the known reactivity of its functional groups. The presence of bromine and chlorine isotopes would lead to characteristic isotopic patterns in the mass spectrum for the parent ion and any fragment ions containing these halogens.
Table 1: Postulated Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Notes |
| [M+H]⁺ | C₇H₈BrClNO⁺ | 236.95 | Molecular ion peak, showing characteristic isotopic pattern for Br and Cl. |
| [M-H₂O+H]⁺ | C₇H₆BrClN⁺ | 218.94 | Loss of a water molecule from the protonated parent molecule. |
| [M-CH₂O+H]⁺ | C₆H₅BrClN⁺ | 206.93 | Loss of the hydroxymethyl group. |
| [C₆H₄BrCl]⁺ | C₆H₄BrCl⁺ | 189.92 | Fragment corresponding to the aromatic ring after loss of the amino and methanol (B129727) groups. |
Note: The m/z values are theoretical and would need to be confirmed by experimental data. The table is for illustrative purposes based on chemical principles.
Elemental Analysis (CHNS) for Stoichiometric Composition Verification
Elemental analysis is a crucial quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis provides an empirical formula for the compound, which can then be compared with the theoretical composition calculated from its molecular formula to assess its purity.
The theoretical elemental composition of this compound, with the molecular formula C₇H₇BrClNO, is calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 35.56 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.99 |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.79 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.99 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.92 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.77 |
| Total | 236.50 | 100.00 |
Experimental data from CHNS analysis would be expected to closely match these theoretical percentages to confirm the stoichiometric composition of the synthesized compound.
Crystallographic Investigations and Solid State Architecture of 2 Amino 4 Bromo 5 Chlorophenyl Methanol
Single-Crystal X-ray Diffraction (XRD) for Absolute Structure and Conformation
Single-crystal XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. This powerful analytical method provides a wealth of information about the molecule's structure and its interactions with neighboring molecules.
The initial step in a single-crystal XRD analysis is the determination of the crystal system, space group, and unit cell parameters. The crystal system classifies the crystal based on its rotational symmetry, while the space group provides a detailed description of all symmetry elements. The unit cell is the basic repeating unit of the crystal lattice, defined by its axial lengths (a, b, c) and interaxial angles (α, β, γ).
For example, a related compound, (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, was found to crystallize in the monoclinic system with the space group P21/n. researchgate.netscispace.com Its unit cell parameters were determined as a = 5.0083(2) Å, b = 9.7548(3) Å, c = 31.9640(10) Å, and β = 92.576(2)°. researchgate.netscispace.com A similar detailed characterization would be the goal for (2-Amino-4-bromo-5-chlorophenyl)methanol.
Table 1: Representative Crystal Data and Structure Refinement Parameters for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 5.0083(2) |
| b (Å) | 9.7548(3) |
| c (Å) | 31.9640(10) |
| β (°) | 92.576(2) |
| Volume (ų) | 1560.02(9) |
| Z | 4 |
Data for (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone. researchgate.netscispace.com
XRD data allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for defining the molecule's conformation. For instance, the planarity of the phenyl ring and the orientation of the amino and methanol (B129727) substituents relative to the ring would be determined. In similar structures, intramolecular hydrogen bonds, such as between the amino and hydroxyl groups, can significantly influence the conformation. nih.gov
Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in the packing of molecules in the solid state. In the case of this compound, the amino (-NH₂) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This could lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which stabilize the crystal structure. For instance, studies on similar amino-substituted compounds reveal the formation of dimers and layered structures through N—H⋯N and N—H⋯O hydrogen bonds. nih.govnih.gov
Table 2: Potential Hydrogen Bond Geometries
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N–H···O | ~0.86 | ~2.0-2.5 | ~2.8-3.3 | ~150-180 |
| O–H···N | ~0.82 | ~1.8-2.3 | ~2.6-3.1 | ~160-180 |
| O–H···O | ~0.82 | ~1.8-2.2 | ~2.6-3.0 | ~160-180 |
Expected ranges for hydrogen bond geometries.
Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. acs.org Halogen bonds are interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. These interactions, along with other weak van der Waals forces, would be meticulously analyzed to build a complete picture of the supramolecular assembly. nih.gov In some structures, C—Br⋯π interactions have been observed to contribute to the stability of the molecular packing. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
For example, in analyses of similar halogenated aromatic compounds, H⋯H, C⋯H/H⋯C, and halogen⋯H contacts are often found to be the most significant contributors to the Hirshfeld surface. nih.govnih.gov A detailed Hirshfeld analysis for this compound would quantify the percentage contribution of each type of interaction, offering a deeper understanding of the forces governing the crystal packing. researchgate.net
Polymorphism and Crystal Engineering Considerations for Solid-State Forms
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. An investigation into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any potential polymorphic forms.
Crystal engineering principles would then be applied to understand and potentially control the crystallization process to favor a specific polymorph with desired properties. This involves a detailed understanding of the intermolecular interactions and how they can be manipulated to guide the self-assembly of the molecules into a particular crystal lattice. The insights gained from the XRD and Hirshfeld surface analyses would be invaluable in this endeavor.
Derivatization Strategies and Reaction Chemistry of 2 Amino 4 Bromo 5 Chlorophenyl Methanol
Chemical Transformations at the Amino Group
The amino group attached to the aromatic ring is a versatile functional handle for derivatization. Its nucleophilic character allows it to participate in a variety of bond-forming reactions.
The nucleophilic nitrogen atom of the amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in organic synthesis for protecting the amino group or for introducing new functionalities.
Acylation: Acylation is typically achieved by treating (2-Amino-4-bromo-5-chlorophenyl)methanol with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base. The base, such as pyridine (B92270) or triethylamine (B128534), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the primary amine into a more stable secondary amide. For instance, the amino group of 2-aminothiazole derivatives can be functionalized with an amide using reagents like butyryl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) mdpi.com.
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. This reaction, known as the Hinsberg test for amines, results in the formation of a stable sulfonamide linkage. An example of a related reaction is the synthesis of 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, which involves the reaction of an aminobenzoic acid with a sulfonyl chloride nih.gov.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Catalyst/Base | Product Type |
| Acylation | Acyl Halide (R-COCl) | Pyridine, Triethylamine | N-Acyl derivative (Amide) |
| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine, Triethylamine | N-Acyl derivative (Amide) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, NaOH | N-Sulfonyl derivative (Sulfonamide) |
The nitrogen atom of the amino group can also undergo alkylation and arylation to form secondary or tertiary amines.
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. However, this reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides a more controlled method for synthesizing secondary and tertiary amines.
Arylation: N-arylation involves the formation of a carbon-nitrogen bond between the amino group and an aryl group. Modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are commonly employed for this purpose. These reactions typically use palladium or copper catalysts. For example, copper-catalyzed N-arylation of 2-aminobenzimidazole derivatives has been achieved using various aryl boronic acids in the presence of a base like triethylamine or tetramethylethylenediamine (TMEDA) mdpi.comnih.gov. The Ullmann condensation can be used for the synthesis of N-aryl anthranilic acids from 2-chlorobenzoic acid and an amine in the presence of a copper catalyst nih.gov.
Table 2: Typical Conditions for N-Arylation Reactions
| Reaction Name | Catalyst | Ligand (if applicable) | Base | Arylating Agent |
| Buchwald-Hartwig | Palladium(0) or Palladium(II) | Phosphine-based (e.g., BINAP) | NaOt-Bu, K₂CO₃ | Aryl halide/triflate |
| Ullmann Condensation | Copper(I) or Copper(II) salt | Phenanthroline, TMEDA | K₂CO₃, Cs₂CO₃ | Aryl halide |
| Chan-Lam Coupling | Copper(II) salt | Pyridine, TMEDA | Et₃N, Pyridine | Aryl boronic acid |
The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases nih.gov. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
The formation of the carbon-nitrogen double bond is a crucial transformation in organic synthesis amazonaws.com. Schiff bases are important intermediates for the synthesis of various heterocyclic compounds and can also be reduced to form secondary amines. The reaction is generally reversible and is often carried out at room temperature or with gentle heating. For instance, Schiff bases can be synthesized from ethyl 2-aminobenzoate and substituted aromatic aldehydes using a catalyst like methane sulfonic acid in ethanol amazonaws.com. Similarly, various Schiff base complexes have been prepared through the condensation of compounds like 2-(4-aminophenyl)ethan-1-ol with substituted salicylaldehydes nih.gov.
Table 3: Examples of Schiff Base Formation
| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product |
| This compound | Benzaldehyde (B42025) | Acid catalyst (e.g., H⁺), reflux | N-Benzylidene derivative |
| This compound | Acetone | Acid catalyst (e.g., H⁺) | N-Isopropylidene derivative |
| Ethyl 2-aminobenzoate | 4-Bromobenzaldehyde | Methane sulfonic acid, ethanol | Ethyl (E)-2-((4-Bromobenzylidene) amino) benzoate amazonaws.com |
| 2-Aminobenzyl alcohol | 4-Dimethylamino-trans-cinnamaldehyde | Toluene:ethanol, reflux | 2-[3-(4-Dimethylaminophenyl)allylideneamino]benzylalcohol rsc.org |
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) is a primary alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation, esterification, etherification, and various nucleophilic substitution reactions.
Esterification: The hydroxymethyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine.
Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 4: Esterification and Etherification Reagents
| Reaction | Reagent(s) | Conditions | Product |
| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat | Ester (R-COOCH₂-Ar) |
| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COOCH₂-Ar) |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous solvent | Ether (R'-O-CH₂-Ar) |
The hydroxymethyl group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. For example, 2-amino-5-chlorobenzyl alcohol can be oxidized to 2-amino-5-chlorobenzaldehyde with a high yield using manganese dioxide . Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid.
Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br) to form a benzylic halide. This is commonly achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The resulting benzyl (B1604629) halide is a highly reactive intermediate, susceptible to nucleophilic substitution. A related process involves the side-chain bromination of a toluene derivative under UV illumination to generate a benzyl bromide google.com.
Amination: While direct amination of the alcohol is not typical, it can be achieved indirectly. The alcohol can first be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by ammonia (B1221849) or a primary/secondary amine in a nucleophilic substitution reaction to yield the corresponding benzylamine.
Table 5: Functional Group Interconversions of the Hydroxymethyl Group
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation (to Aldehyde) | PCC, MnO₂ | Aldehyde (-CHO) |
| Oxidation (to Carboxylic Acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Halogenation (Chlorination) | SOCl₂, PCl₅ | Benzyl Chloride (-CH₂Cl) |
| Halogenation (Bromination) | PBr₃, HBr | Benzyl Bromide (-CH₂Br) |
| Tosylation | TsCl, Pyridine | Benzyl Tosylate (-CH₂OTs) |
| Amination (via Tosylate/Halide) | 1. TsCl or PBr₃ 2. NH₃ or RNH₂ | Benzylamine (-CH₂NH₂ or -CH₂NHR) |
Reactivity of Aromatic Halogen Substituents
The phenyl ring of this compound is substituted with both bromine and chlorine atoms. In many common derivatization reactions, particularly those catalyzed by transition metals, these two halogens exhibit differential reactivity. This selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies, which follows the order C–I > C–Br > C–Cl. nih.gov Consequently, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond. This intrinsic difference allows for regioselective functionalization, where the bromine atom can be selectively targeted while the chlorine atom remains intact for potential subsequent transformations.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The success of this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). scranton.edu
The scaffold of this compound is not ideally suited for traditional SNAr reactions. The primary amine is a strong electron-donating group, which increases electron density in the ring and destabilizes the anionic intermediate required for the SNAr mechanism. wikipedia.org While the halogen atoms themselves are electron-withdrawing, their activating effect is generally insufficient to overcome the deactivating influence of the amino group under standard SNAr conditions. Therefore, direct displacement of either the bromide or chloride by common nucleophiles is generally inefficient and not a preferred strategy for derivatization of this compound.
Transition-metal catalyzed cross-coupling reactions represent the most powerful and selective methods for functionalizing the halogen substituents of this compound. The key advantage of these methods is their predictable regioselectivity, targeting the more reactive C-Br bond over the C-Cl bond. nih.gov The oxidative addition of a low-valent palladium catalyst to the aryl halide is the selectivity-determining step, occurring preferentially at the weaker C-Br bond. nih.gov
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. For this compound, this reaction would selectively occur at the C4-position (bromine) to yield 4-aryl or 4-vinyl derivatives, leaving the C5-chloro substituent untouched. This transformation is typically robust and tolerant of the free amino and hydroxyl groups. nih.gov
| Catalyst | Ligand | Base | Solvent System | Boron Source | Typical Temperature |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or 2-MeTHF | Arylboronic acid or ester | 80-100 °C |
| Pd(dppf)Cl₂ | dppf (integral to catalyst) | Cs₂CO₃ | Toluene or DMF | Arylboronic acid | 90-110 °C |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O | Arylboronic ester | Room Temp to 100 °C |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry. organic-chemistry.orgwikipedia.org Applied to this compound, the reaction would selectively form a C-C bond at the C4-position, attaching a vinyl group. The regioselectivity on the alkene partner is influenced by steric and electronic factors of both the alkene and the catalyst system. libretexts.orgnih.gov
| Catalyst | Ligand | Base | Solvent | Alkene Partner | Typical Temperature |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Styrene, Acrylates | 80-120 °C |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (integral to catalyst) | NaOAc | DMA or NMP | n-Butyl acrylate | 100-140 °C |
| Pd₂(dba)₃ | None (phosphine-free) or specific ligand | Cs₂CO₃ | Ionic Liquid or DMA | Electron-deficient alkenes | 100-150 °C |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is highly effective for aryl bromides and provides a direct route to arylalkynes. The reaction on this compound would be highly regioselective for the C-Br bond, yielding a 4-alkynyl derivative. hes-so.chlibretexts.orgwikipedia.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free protocols have also been developed to avoid the potential side reaction of alkyne homocoupling. acs.org
| Catalyst | Co-catalyst | Base | Solvent | Alkyne Partner | Typical Temperature |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | Phenylacetylene, Trimethylsilylacetylene | Room Temp to 80 °C |
| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | Terminal Alkynes | 50-90 °C |
| PdCl₂(PPh₃)₂ | None (Cu-free) | TBAF | None (Solvent-free) or DMF | Terminal Alkynes | 80-120 °C |
Cyclization and Annulation Reactions Utilizing Multiple Functional Sites
The ortho relationship between the primary amine and the hydroxymethyl group in this compound provides an ideal template for cyclization and annulation reactions to form fused heterocyclic systems. A prominent example is the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.
This transformation can be achieved through an acceptorless dehydrogenative coupling (ADC) reaction, where the 2-aminobenzyl alcohol reacts with various coupling partners such as alcohols, nitriles, or amides. organic-chemistry.orgnih.gov The reaction typically proceeds via the in situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then condenses with a nitrogen source (e.g., ammonia generated from urea or an external amine) followed by cyclization and aromatization. nih.govnih.govnih.gov A variety of transition-metal catalysts (e.g., based on Ru, Mn, Fe, Co) or even metal-free conditions can facilitate this process. organic-chemistry.orgnih.govnih.gov The bromo and chloro substituents remain on the benzene (B151609) ring of the resulting quinazoline, available for further functionalization.
| Catalyst System | Coupling Partner | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ru₃(CO)₁₂/Xantphos | Primary Amides | t-BuOK, Toluene, 130 °C | 2-Substituted Quinazolines | organic-chemistry.org |
| Mn(I) complex / NNN ligand | Primary Amides | Toluene, 130 °C | 2-Substituted Quinazolines | nih.gov |
| Molecular Iodine (I₂) | Benzylamines | O₂ (oxidant), Solvent-free, 130 °C | 2-Arylquinazolines | nih.gov |
| Co(OAc)₂·4H₂O | Nitriles | t-BuOK, t-AmOH, Air, 95 °C | 2-Substituted Quinazolines | nih.gov |
Stereoselective Derivatization Approaches
While this compound is an achiral molecule, the benzylic carbon bearing the hydroxyl group is prochiral. This allows for stereoselective derivatization to access enantiomerically enriched or pure products. The primary strategies involve reactions at the hydroxymethyl group.
One of the most effective methods for resolving racemic benzylic alcohols is enzymatic kinetic resolution (EKR). nih.gov In this process, a lipase enzyme is used to selectively catalyze the acylation of one enantiomer of the alcohol with an acyl donor (e.g., vinyl acetate). This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated chromatographically. Lipases such as Candida antarctica lipase B (CAL-B) are frequently employed for their high efficiency and enantioselectivity in such resolutions. researchgate.netpolimi.it
| Enzyme | Acyl Donor | Solvent | Typical Temperature | Products for Separation |
|---|---|---|---|---|
| Novozym 435 (Immobilized CAL-B) | Vinyl acetate | Hexane or MTBE | 30-50 °C | (S)-Alcohol and (R)-Acetate |
| Lipase from Pseudomonas cepacia (PSL) | Ethyl acetate | Diisopropyl ether | 25-40 °C | (R)-Alcohol and (S)-Acetate |
| Amano Lipase PS | Acetic anhydride | Toluene | Room Temperature | One enantiomer of alcohol and the other of acetate |
Alternatively, chemical methods can be employed, such as esterification with a chiral carboxylic acid or its activated derivative to form a mixture of diastereomeric esters, which can be separated by conventional techniques like chromatography or crystallization. researchgate.netnih.gov
Computational and Theoretical Investigations of 2 Amino 4 Bromo 5 Chlorophenyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a substituted aromatic compound like (2-amino-4-bromo-5-chlorophenyl)methanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide profound insights into its structure, reactivity, and spectroscopic characteristics. acs.orgnih.gov
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
DFT calculations can elucidate the electronic landscape of the molecule. The distribution of electrons, influenced by the interplay of the electron-donating amino (-NH2) and hydroxymethyl (-CH2OH) groups and the electron-withdrawing bromo (-Br) and chloro (-Cl) substituents, dictates the molecule's reactivity.
Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group. The LUMO, conversely, would likely be distributed across the aromatic ring, with significant contributions from the electronegative halogen atoms. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. dntb.gov.ua
Charge Distribution: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. nih.gov The MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen, oxygen, chlorine, and bromine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction and hydrogen bonding. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Predicts chemical stability and reactivity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts relative to a standard (e.g., TMS) can be estimated. These predictions are valuable for assigning peaks in experimental spectra. For instance, the protons of the -CH2OH group and the -NH2 group would have distinct predicted shifts, as would the aromatic protons, whose shifts are influenced by the electronic effects of all four substituents.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is another key application. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, often scaled to correct for anharmonicity and basis set limitations, typically show good agreement with experimental data. scispace.com Key predicted vibrational modes for this molecule would include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-Br and C-Cl stretching, and various aromatic ring vibrations. researchgate.net
Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts
| Parameter | Mode/Group | Predicted Value |
| Vibrational Frequencies | O-H Stretch | ~3400 cm⁻¹ |
| N-H Asymmetric Stretch | ~3500 cm⁻¹ | |
| N-H Symmetric Stretch | ~3410 cm⁻¹ | |
| C-Cl Stretch | ~750 cm⁻¹ | |
| C-Br Stretch | ~620 cm⁻¹ | |
| NMR Chemical Shifts | -CH₂OH | ~4.5 ppm |
| -NH₂ | ~4.0 ppm | |
| Aromatic C-H | 6.8 - 7.5 ppm | |
| C-OH | ~65 ppm | |
| Aromatic C | 115 - 150 ppm |
Conformational Analysis and Energetic Landscapes
The presence of the rotatable hydroxymethyl and amino groups means that this compound can exist in various conformations. DFT can be used to explore the potential energy surface by systematically rotating these groups. This analysis can identify the most stable conformer (the global minimum) and the energy barriers to rotation. Intramolecular hydrogen bonding between the amino group and the hydroxyl group, or between the amino group and the adjacent halogen, could play a significant role in stabilizing certain conformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its interactions with its environment. nih.gov An MD simulation of this compound, placed in a simulation box with a chosen solvent (e.g., water or methanol), would involve solving Newton's equations of motion for every atom in the system. nih.gov
This approach can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar amino and hydroxyl groups.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, and any intramolecular hydrogen bonds, can be tracked over time.
Translational and Rotational Motion: The diffusion coefficient of the molecule in the solvent can be calculated, providing information about its mobility. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to map out the reaction pathways for chemical transformations involving this compound. For example, in a synthetic context, this molecule could be a precursor for more complex structures. acs.org DFT calculations can be employed to:
Identify Transition States: Locate the high-energy transition state structures for proposed reaction steps.
Calculate Activation Energies: Determine the energy barriers for reactions, such as the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or nucleophilic substitution of the bromine atom.
Evaluate Reaction Energetics: Compare the relative energies of reactants, intermediates, transition states, and products to determine the thermodynamic and kinetic feasibility of a reaction.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While a full QSPR study requires a dataset of related compounds, the foundational step is the calculation of molecular descriptors for this compound.
These descriptors can be categorized as:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing atomic connectivity.
Geometric: Molecular surface area, volume.
Quantum-Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges. mdpi.com
Once calculated, these descriptors could be used in a broader QSPR model to predict properties like solubility, boiling point, or even biological activity for a series of similar compounds, thereby guiding the design of new molecules with desired characteristics.
Synthetic Utility and Applications in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
(2-Amino-4-bromo-5-chlorophenyl)methanol integrates several reactive sites, positioning it as a potentially versatile scaffold for the synthesis of complex molecules. The primary amino group, the hydroxymethyl group, and the bromo and chloro substituents can be selectively manipulated to build molecular complexity.
Amino Group Reactivity: The aniline-type amino group can undergo a host of reactions, including diazotization, acylation, alkylation, and condensation with carbonyl compounds to form imines or Schiff bases. sigmaaldrich.comresearchgate.net
Alcohol Group Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds. nih.gov It can also be converted to a leaving group for nucleophilic substitution or used in ether and ester formations.
Halogen Reactivity: The bromine and chlorine atoms are prime sites for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of bromine and chlorine could potentially allow for selective, stepwise functionalization of the aromatic ring.
These reactive sites could be exploited in a programmed sequence to construct intricate molecular frameworks, making it a valuable starting material for diversity-oriented synthesis. diva-portal.org
Contribution to the Synthesis of Heterocyclic Compounds
The arrangement of the amino and hydroxymethyl groups on the phenyl ring of this compound is particularly conducive to the synthesis of various heterocyclic systems. Many synthetic strategies for heterocycles rely on bifunctional starting materials that can undergo intramolecular cyclization reactions.
For instance, 2-aminobenzyl alcohols are known precursors to quinolines and other fused nitrogen-containing heterocycles. acs.org The amino group and the alcohol (or its oxidized aldehyde form) can react with a suitable third component in multicomponent reactions to generate diverse heterocyclic scaffolds. frontiersin.orgnih.gov The presence of the halogen atoms could further influence the electronic properties and reactivity of the resulting heterocyclic products or serve as points for later-stage diversification.
Potential Heterocyclic Systems from this compound:
| Starting Moiety | Potential Reaction | Resulting Heterocycle Core |
|---|---|---|
| 2-Aminobenzyl alcohol | Condensation with ketones/alkynes | Quinolines |
| 2-Aminobenzaldehyde (from oxidation) | Condensation with active methylene (B1212753) compounds | Various fused pyridines |
| 2-Aminoaniline (after further amination) | Reaction with 1,2-dicarbonyls | Quinoxalines |
Role in the Development of Chiral Scaffolds and Enantioselective Processes
This compound is a prochiral molecule, as the benzylic carbon is not a stereocenter. However, it can be a precursor to chiral molecules. Oxidation of the alcohol to a ketone, followed by asymmetric reduction, could yield a chiral secondary alcohol. Similarly, reactions involving the amino group could lead to the formation of chiral centers.
Furthermore, amino alcohols themselves are an important class of chiral ligands and auxiliaries in asymmetric synthesis. diva-portal.orgnih.gov While this compound itself is not chiral, it could be used to synthesize chiral derivatives. The resolution of racemic mixtures of chiral amines or alcohols is a common strategy to obtain enantiomerically pure compounds, often involving the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgnih.govpharmtech.comlibretexts.org A chiral derivative of the title compound could potentially be resolved using such methods.
Precursor for Advanced Pharmaceutical Intermediates
Substituted aromatic compounds, particularly those containing halogens and amino groups, are ubiquitous in medicinal chemistry. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The 2-aminobenzyl alcohol scaffold is a known intermediate in the synthesis of various biologically active compounds. chemimpex.comgoogle.com
For example, derivatives of aminobenzyl alcohols have been explored for their potential as antifungal agents and for their antiproliferative effects. nih.govnih.gov The specific substitution pattern of this compound could be leveraged to synthesize novel analogues of existing drugs or to build libraries of new chemical entities for screening. The bromo and chloro groups offer sites for introducing further diversity through cross-coupling reactions, a common strategy in the optimization of lead compounds in drug discovery. mdpi.com
Application in Materials Science through Polymerization or Ligand Synthesis
The functional groups on this compound also suggest its potential utility in materials science.
Polymer Synthesis: Both aniline (B41778) and benzyl (B1604629) alcohol moieties can be incorporated into polymer backbones or as pendant groups. For instance, anilines can be polymerized to form polyanilines, a class of conducting polymers. The alcohol group could be used to create polyesters or polyethers. Functionalized polymers with specific electronic or optical properties could be designed. mdpi.comacs.org
Ligand Synthesis: Amino alcohols are well-established ligands for a variety of metal catalysts. nih.gov The nitrogen and oxygen atoms can coordinate to a metal center, forming stable chelate complexes. These complexes can be used as catalysts in various organic transformations. For example, nickel complexes with amino alcohol ligands have been shown to be effective catalysts for Suzuki cross-coupling reactions. organic-chemistry.org The halogen substituents on the phenyl ring of this compound could be used to tune the electronic properties of the resulting metal complex or to anchor the complex to a solid support.
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Pathways
The pursuit of green chemistry is a paramount theme in modern organic synthesis. nih.gov Future research on (2-Amino-4-bromo-5-chlorophenyl)methanol will likely focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions and the use of toxic solvents. youtube.comresearchgate.net Emerging strategies that could be applied to the synthesis of this compound include:
Biocatalysis: The use of enzymes or whole-cell systems, such as Baker's Yeast, offers a green alternative for the synthesis of substituted benzyl (B1604629) alcohols. worldwidejournals.com This approach can provide high stereo- and regioselectivity under mild reaction conditions. worldwidejournals.com For instance, the reduction of a corresponding substituted benzaldehyde (B42025) could be achieved using a biocatalyst, potentially reducing the reliance on traditional reducing agents.
Electrochemical Synthesis: Electrocatalytic methods present another environmentally friendly option. researchgate.netresearchgate.net By using electricity to drive the reaction, the need for chemical oxidants or reductants can be eliminated. The electrochemical reduction of a suitable nitro-substituted precursor could be a viable route to this compound. researchgate.nettsijournals.com
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability. nih.gov Interfacing flow systems with real-time monitoring can enable rapid optimization of reaction conditions for the synthesis of this compound. ichrom.com
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis. nih.gov
A comparative look at potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Screening for suitable enzymes, optimization of reaction media |
| Electrosynthesis | Avoids chemical reagents, high efficiency | Development of selective electrodes, optimization of electrolyte systems |
| Flow Chemistry | Enhanced safety and control, easy scale-up | Reactor design, integration with in-situ monitoring |
| Green Solvents | Reduced environmental impact and toxicity | Solvent selection and recovery, reaction optimization |
Exploration of Novel Derivatization Reagents and Reactions
The functional groups of this compound—the amino, bromo, chloro, and hydroxyl moieties—provide multiple handles for derivatization. Future research will undoubtedly explore novel reagents and reactions to create a diverse library of derivatives with unique properties.
The strategic incorporation of halogen atoms like bromine and chlorine allows for precise control over the electronic properties and reactivity of the molecule. This is particularly valuable in medicinal chemistry for modulating bioactivity and in materials science for fine-tuning material properties.
Potential areas of exploration include:
Advanced Cross-Coupling Reactions: The bromo- and chloro-substituents are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Research could focus on employing novel catalyst systems that are more efficient and operate under milder conditions.
C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials. researchgate.net
Novel Amino Group Transformations: Beyond simple acylation or alkylation, new methods for converting the amino group into other functionalities, such as azides or triazoles, could be explored to access novel scaffolds.
Hydroxyl Group Chemistry: The benzylic alcohol can be a site for esterification, etherification, or conversion to other functional groups. Chemoselective oxidation to the corresponding aldehyde or carboxylic acid under mild conditions is also a key area for development. nih.gov
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and derivatization of this compound, a deep understanding of the reaction kinetics and mechanisms is crucial. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable insights that can lead to improved process control and efficiency. mt.comnih.goveuropeanpharmaceuticalreview.comlongdom.org
Future research could involve the application of the following PAT tools to reactions involving this compound:
FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. nih.gov
NMR Spectroscopy: In-line NMR can provide detailed structural information about the species present in a reaction mixture, aiding in the identification of transient intermediates and byproducts.
Mass Spectrometry: Real-time mass spectrometry can be coupled with flow reactors to provide rapid analysis of reaction components, enabling high-throughput screening of reaction conditions. ichrom.com
The integration of these analytical techniques with automated flow systems can facilitate the rapid optimization of reaction conditions, leading to higher yields and purity of the desired products. researchgate.net
Integration of Machine Learning and AI in Synthetic Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. chemcopilot.comresearchgate.netresearchgate.neteurekalert.org For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and more efficient synthetic pathways.
Key applications of AI and ML in this context include:
Retrosynthetic Analysis: AI-powered tools can propose viable synthetic routes to this compound and its derivatives, drawing from vast databases of chemical reactions. acs.orgnih.gov
Reaction Outcome Prediction: Machine learning models can be trained to predict the products and yields of reactions involving this compound under various conditions, reducing the need for extensive experimental screening. researchgate.netrsc.orgchemistryworld.com
Property Prediction: AI can be used to predict the physicochemical and biological properties of novel derivatives of this compound, guiding the design of molecules with desired characteristics. acs.org
| AI/ML Application | Potential Impact on Research |
| Retrosynthesis | Rapid identification of novel and efficient synthetic pathways. |
| Reaction Prediction | Reduced experimental effort and resource allocation. |
| Property Prediction | Focused design of derivatives with targeted functionalities. |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique combination of functional groups in this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry. The presence of halogen atoms, an amino group, and a hydroxyl group allows for a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. acs.orgnih.gov
Future interdisciplinary research could explore:
Crystal Engineering: The ability to form both hydrogen and halogen bonds could be exploited to design and synthesize co-crystals and other supramolecular assemblies with specific architectures and properties. nih.gov
Functional Materials: Halogenated aromatic compounds are used in the synthesis of advanced materials such as polymers and dyes. numberanalytics.com Derivatives of this compound could be investigated as monomers for high-performance polymers or as components of organic electronic materials. The synthesis of related compounds like 4-bromo-4'-chloro benzylidene aniline (B41778) for non-linear optical materials demonstrates this potential. nih.gov
Luminescent Materials: The π-conjugated system of the benzene (B151609) ring, in conjunction with the heavy halogen atoms, could lead to interesting photophysical properties, such as phosphorescence, making derivatives of this compound potentially useful in organic light-emitting diodes (OLEDs) or sensors. acs.org
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
